molecular formula C10H9ClN2O2S2 B2850821 4-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 400086-11-5

4-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No.: B2850821
CAS No.: 400086-11-5
M. Wt: 288.76
InChI Key: VTZWHYKAVLORPB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Comparison with Similar Compounds

4-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its sulfone group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfonyl]-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S2/c1-7-10(16-13-12-7)17(14,15)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZWHYKAVLORPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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